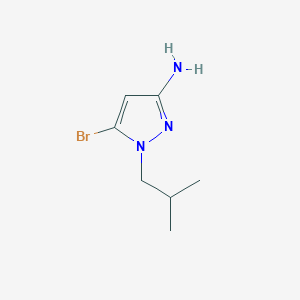
5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-bromo-1-(2-méthylpropyl)-1H-pyrazol-3-amine est un composé chimique de formule moléculaire C7H11BrN2. Il s'agit d'un dérivé du pyrazole, un composé hétérocyclique à cinq chaînons contenant deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-bromo-1-(2-méthylpropyl)-1H-pyrazol-3-amine implique généralement la bromation de la 1-(2-méthylpropyl)-1H-pyrazol-3-amine. La réaction est réalisée dans des conditions contrôlées pour assurer la bromation sélective en position 5 du cycle pyrazole. Les réactifs couramment utilisés dans ce processus comprennent le brome ou la N-bromosuccinimide (NBS) en présence d'un solvant approprié tel que le dichlorométhane ou l'acétonitrile .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin d'obtenir des rendements et une pureté élevés. La production industrielle peut également impliquer des procédés à flux continu pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
La 5-bromo-1-(2-méthylpropyl)-1H-pyrazol-3-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : L'atome de brome du composé peut être remplacé par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Azoture de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Formation du N-oxyde de pyrazole correspondant.
Réduction : Formation de 1-(2-méthylpropyl)-1H-pyrazol-3-amine.
Substitution : Formation de 5-azido-1-(2-méthylpropyl)-1H-pyrazol-3-amine.
Applications de la recherche scientifique
La 5-bromo-1-(2-méthylpropyl)-1H-pyrazol-3-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 5-bromo-1-(2-méthylpropyl)-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome peut participer à des réactions de substitution électrophile aromatique, tandis que le cycle pyrazole peut interagir avec diverses cibles biologiques, inhibant potentiellement les enzymes ou les récepteurs impliqués dans les voies de la maladie .
Applications De Recherche Scientifique
5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-bromo-1-(2-méthylpropyl)-1H-pyrazole
- 5-bromo-2-(2-méthylpropyl)-5-nitro-1,3,2-dioxaborinane
Unicité
La 5-bromo-1-(2-méthylpropyl)-1H-pyrazol-3-amine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de l'atome de brome en position 5 et du groupe isobutyle en position 1 du cycle pyrazole la différencie des autres composés similaires, conduisant potentiellement à une réactivité et une activité biologique uniques.
Propriétés
Formule moléculaire |
C7H12BrN3 |
|---|---|
Poids moléculaire |
218.09 g/mol |
Nom IUPAC |
5-bromo-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-5(2)4-11-6(8)3-7(9)10-11/h3,5H,4H2,1-2H3,(H2,9,10) |
Clé InChI |
KJUKNTPKDZRHFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=CC(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11729584.png)


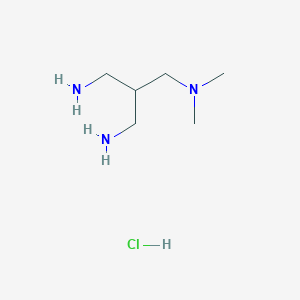
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)


![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729617.png)
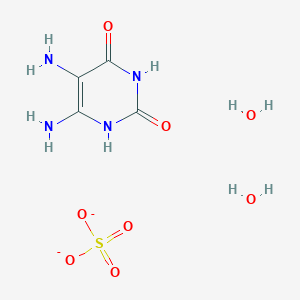
![Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate](/img/structure/B11729635.png)
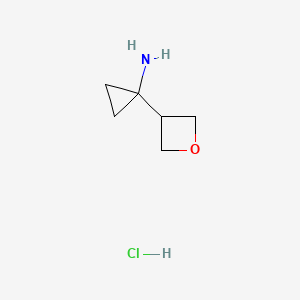
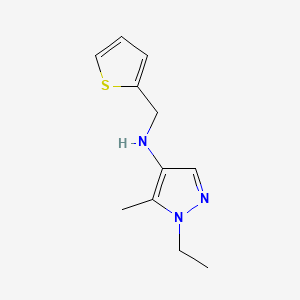
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
